trans-3-Methylenecyclopropane-1,2-dicarboxylic acid

Description

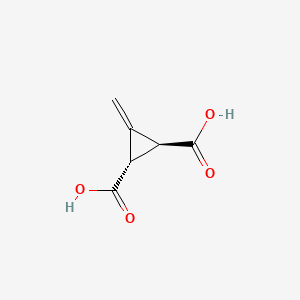

trans-3-Methylenecyclopropane-1,2-dicarboxylic acid (Feist’s acid, CAS 499-02-5) is a bicyclic carboxylic acid characterized by a strained cyclopropane ring with two carboxylic acid groups in a trans configuration and a methylene substituent at position 3 . Its molecular formula is C₆H₆O₄, with a molecular weight of 142.11 g/mol. Key physical properties include:

Historically, its structure was debated between two proposed forms: 2-methylcyclopropene-1,3-dicarboxylic acid (I) and this compound (II). Modern studies confirm structure II as correct .

Properties

IUPAC Name |

(1S,2S)-3-methylidenecyclopropane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c1-2-3(5(7)8)4(2)6(9)10/h3-4H,1H2,(H,7,8)(H,9,10)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVHROKAQFFOCA-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@H]([C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801215743 | |

| Record name | (1S,2S)-3-Methylene-1,2-cyclopropanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801215743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-02-5, 148152-68-5 | |

| Record name | rel-(1R,2R)-3-Methylene-1,2-cyclopropanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-3-Methylene-1,2-cyclopropanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148152-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-3-Methylene-1,2-cyclopropanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801215743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-methylenecyclopropane-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thorpe Reaction-Based Synthesis from Ethyl Acetoacetate

The most widely adopted method for Feist’s acid synthesis involves a multi-step sequence starting from ethyl acetoacetate (Scheme 1). This approach, refined by Goss, Ingold, and Thorpe, achieves enantiomerically pure product through chiral resolution:

Step 1: Knoevenagel Condensation

Ethyl acetoacetate undergoes condensation with formaldehyde in the presence of piperidine catalyst to form ethyl α-formylacetoacetate.

Step 2: Thorpe Cyclization

The formyl intermediate is treated with sodium ethoxide, inducing cyclopropanation via a [2+2] cycloaddition mechanism to yield trans-(±)-3-methylenecyclopropane-1,2-dicarboxylic acid diethyl ester.

Step 3: Hydrolysis and Resolution

-

Saponification with aqueous NaOH produces the racemic diacid.

-

Chiral resolution using (R)-(+)-α-methylbenzylamine affords enantiopure (1R,2R)- and (1S,2S)-Feist’s acid ammonium salts.

-

Acidification with HCl liberates the free acids in >95% enantiomeric excess.

Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Piperidine/EtOH | 80°C | 6 hr | 85% |

| 2 | NaOEt/EtOH | Reflux | 12 hr | 78% |

| 3a | NaOH/H₂O | 100°C | 24 hr | 92% |

| 3b | (R)-MBA/H₂O | RT | 48 hr | 41% (per enantiomer) |

Halogenocyclopropanation Routes

Patent literature discloses alternative methods using α-halogenocarboxylic acid intermediates (Figure 1). For example:

Process Overview

-

React α-chloro-β,β-dimethylacrylonitrile with diethyl malonate in the presence of K₂CO₃.

-

Hydrolyze the resulting tricyano ester with NaOH/H₂O.

-

Decarboxylate the intermediate at 150°C in dimethylformamide (DMF).

Key Advantages

-

Avoids cryogenic conditions required in some cyclopropanation methods.

-

Enables scale-up via continuous distillation of volatile by-products.

Reaction Scheme

\ce{ClC(C#N)(CH3)2 + CH2(COOEt)2 ->[K2CO3][DMF] Intermediate ->[NaOH][H2O] trans-Feist's acid}

Equation 1: Halogenocyclopropanation pathway.

Industrial-Scale Production Methods

Continuous-Flow Decarboxylation

Recent patent innovations describe continuous processes for Feist’s acid production, addressing bottlenecks in batch decarboxylation:

System Components

-

Tubular reactor packed with SiO₂ catalyst.

-

Temperature gradient from 120°C (inlet) to 200°C (outlet).

Performance Metrics

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling for solvent-free cyclopropanation:

Procedure

-

Mix ethyl acetoacetate, paraformaldehyde, and KF/Al₂O₃ catalyst.

-

Mill at 30 Hz for 2 hr.

Advantages

Analytical Characterization

Critical quality control parameters for Feist’s acid include:

Spectroscopic Data

Chiral Purity Analysis

Applications in Contemporary Chemistry

Feist’s acid serves as:

Chemical Reactions Analysis

Types of Reactions: : Trans-3-Methylenecyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid groups to alcohols.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylene group can yield additional carboxylic acid groups, while reduction can produce alcohols .

Scientific Research Applications

Organic Synthesis

Trans-3-Methylenecyclopropane-1,2-dicarboxylic acid serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in creating more complex molecules due to its unique structural features. For example, it has been utilized in the regioselective green preparation of (arylnitroethyl)indoles and (arylnitroethyl)pyrroles through Michael addition reactions catalyzed by hydrogen bond donor catalysts .

Biological Studies

This compound has garnered interest for its potential biological activities, including antibacterial and antifungal properties. Research indicates that it interacts with specific enzymes and proteins, influencing their activity and potentially leading to new therapeutic agents. Its role in metabolic pathways is also being explored, providing insights into cellular processes .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its therapeutic potential. Studies focus on its ability to act as an enzyme inhibitor or activator, which may lead to the development of novel drugs targeting various diseases. Ongoing research aims to elucidate its mechanisms of action at the molecular level .

Industrial Applications

This compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of polymers and other advanced materials .

Case Study 1: Synthesis of Antibacterial Agents

Research conducted by chemists demonstrated the effectiveness of this compound in synthesizing new antibacterial agents through regioselective reactions. The study revealed that derivatives produced exhibited significant antibacterial activity against various strains.

Case Study 2: Enzyme Interaction Studies

A series of biochemical assays highlighted how this compound interacts with specific enzymes involved in metabolic pathways. These interactions were shown to modulate gene expression related to metabolism, showcasing its potential as a biochemical tool for studying cellular processes .

Mechanism of Action

The mechanism of action of trans-3-Methylenecyclopropane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways . The methylene group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules . The carboxylic acid groups can also form hydrogen bonds and ionic interactions with target molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

| Compound Name | CAS Number | Molecular Formula | Substituents/Ring Type | Key Functional Features |

|---|---|---|---|---|

| trans-3-Methylenecyclopropane-1,2-dicarboxylic acid | 499-02-5 | C₆H₆O₄ | Cyclopropane, trans-COOH, methylene | High ring strain, conjugated double bond |

| 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid | 497-42-7 | C₇H₁₀O₄ | Cyclopropane, trans-COOH, two methyl groups | Reduced ring strain, steric hindrance |

| 3-Methylcyclopropane-1,2-dicarboxylic acid | 89615-02-1 | C₆H₈O₄ | Cyclopropane, trans-COOH, single methyl group | Intermediate strain, moderate reactivity |

| trans-Cyclobutane-1,2-dicarboxylic acid | 1124-13-6 | C₆H₈O₄ | Cyclobutane, trans-COOH | Larger ring, lower strain, flexible conformation |

Physical and Chemical Properties

- Acidity : Feist’s acid exhibits stronger acidity (pKa ~2–3) compared to saturated analogs (e.g., 3,3-dimethyl variant) due to electron-withdrawing effects of the methylene group stabilizing the conjugate base .

- Reactivity : The methylene group in Feist’s acid enables participation in Diels-Alder reactions, unlike 3,3-dimethylcyclopropane derivatives, which are sterically hindered .

- Thermal Stability : Feist’s acid decomposes at ~300°C, while cyclobutane analogs (e.g., trans-cyclobutane-1,2-dicarboxylic acid) show higher thermal stability due to reduced ring strain .

Biological Activity

Overview

trans-3-Methylenecyclopropane-1,2-dicarboxylic acid, commonly known as Feist's acid, is an organic compound with the molecular formula CHO and a molecular weight of 142.11 g/mol. This compound has gained attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

- Molecular Formula : CHO

- Molecular Weight : 142.11 g/mol

- Appearance : Off-white to beige crystalline powder

Antimicrobial Properties

Recent studies have highlighted the compound's potential antibacterial and antifungal properties. Research indicates that derivatives of Feist's acid have shown promising results in vitro against various microbial strains. For instance, a study demonstrated that compounds synthesized from this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi .

The biological activity of this compound is believed to involve its ability to act as a hydrogen bond donor catalyst in various reactions, including the Michael addition. This catalyst role enhances the reactivity of substrates such as indoles and pyrroles towards electrophiles like β-nitroolefins, leading to the formation of biologically active compounds .

Synthesis and Applications

The compound can be synthesized through various methods, including the reaction of cyclopropane derivatives with suitable reagents. This synthesis is crucial for producing derivatives that may exhibit enhanced biological activities .

Table 1: Summary of Biological Activities

Study on Antimicrobial Activity

In a systematic study published in 2014, researchers synthesized several derivatives of this compound and evaluated their antimicrobial properties. The results indicated that certain derivatives displayed significant activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in pharmaceuticals .

Hydrogen Bond Donor Catalysis

Another significant investigation focused on the use of Feist's acid as a catalyst for the Michael addition reaction involving indoles and β-nitroolefins. The study reported yields of up to 98% for the desired products, demonstrating the effectiveness of this compound in facilitating chemical reactions that could lead to biologically active molecules .

Q & A

Q. What are the optimal synthetic routes for trans-3-Methylenecyclopropane-1,2-dicarboxylic acid, and how can reaction efficiency be maximized?

The synthesis often involves cyclopropanation reactions or resolution of racemic mixtures. For example, enantiomer resolution is achieved by heating the racemic acid in a tert-butanol-water mixture (8:2) at 90°C to form ammonium salts, which are then separated via fractional crystallization . Key parameters include solvent polarity, temperature control, and stoichiometric ratios of resolving agents. Reaction efficiency can be improved by monitoring pH during salt formation and optimizing recrystallization solvents (e.g., tert-butanol for high solubility differentials between enantiomers) .

Q. How can the stereochemical configuration of Feist's acid derivatives be confirmed experimentally?

X-ray crystallography is the gold standard for absolute stereochemical assignment. For example, chiral bidentate ligands synthesized from Feist's acid enantiomers [(1R,2R) and (1S,2S)] were structurally validated using single-crystal X-ray diffraction . Alternative methods include circular dichroism (CD) spectroscopy and chiral HPLC with polarimetric detection, though these require comparison to authenticated standards .

Q. What analytical techniques are critical for characterizing Feist's acid purity and stability?

- Purity: High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (with DEPT-135 for carbonyl identification) are essential.

- Stability: Thermogravimetric analysis (TGA) under inert atmospheres (e.g., N₂) assesses thermal decomposition thresholds. For hydrolytic stability, monitor pH-dependent degradation via LC-MS in aqueous buffers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of Feist's acid in asymmetric catalysis?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states in cyclopropanation or ligand-metal interactions. For example, Feist's acid-derived ligands in Pd-catalyzed asymmetric allylic alkylation showed steric and electronic effects on enantioselectivity, validated by DFT-derived Gibbs free energy profiles . Molecular dynamics (MD) simulations further predict solvent effects on reaction pathways.

Q. What strategies resolve contradictions in reported catalytic activity data for Feist's acid-derived ligands?

Discrepancies often arise from variations in metal-ligand stoichiometry or solvent polarity. Systematic studies should:

Q. How does Feist's acid stereochemistry influence its application in polymer science?

The trans-configuration enhances rigidity in polyesters and polyamides. For instance, Feist's acid incorporation into cycloaliphatic epoxy resins improves thermal stability (Tg > 150°C) due to restricted rotational freedom. Compare cis/trans isomer thermal properties via differential scanning calorimetry (DSC) and dynamic mechanical analysis (DMA) .

Methodological Tables

Table 1. Key Synthetic Parameters for Enantiomer Resolution

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Solvent Ratio | tert-butanol:H₂O (8:2) | Maximizes solubility differential |

| Temperature | 90°C | Ensures complete dissolution |

| Resolving Agent | (R)-α-Methylbenzylamine | Selectively forms diastereomeric salts |

| Crystallization Cycles | 3–4 | Purity >99% ee |

Table 2. Comparative Catalytic Performance of Feist's Acid-Derived Ligands

| Ligand Configuration | Reaction (Pd-catalyzed alkylation) | Enantiomeric Excess (%) |

|---|---|---|

| (1R,2R) | Allylic alkylation | 92 |

| (1S,2S) | Allylic alkylation | 91 |

| Racemic | Allylic alkylation | 48 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.